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Abstract

TES-1025 is a potent and selective small-molecule inhibitor of human a-amino-3-
carboxymuconate-s-semialdehyde decarboxylase (ACMSD), a key enzyme in the kynurenine
pathway of tryptophan metabolism.[1][2][3] By inhibiting ACMSD, TES-1025 effectively
redirects tryptophan catabolism towards the de novo synthesis of nicotinamide adenine
dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various
signaling proteins.[4][5] This mechanism of action presents a promising therapeutic strategy for
a range of disorders associated with NAD+ deficiency, including metabolic diseases,
inflammatory conditions, neurodegeneration, and aging.[4][6] This document provides a
comprehensive technical overview of TES-1025, including its mechanism of action, quantitative
data from preclinical studies, experimental protocols, and the structural basis of its interaction
with ACMSD.

Core Function and Mechanism of Action

TES-1025 functions as a competitive inhibitor of ACMSD, an enzyme that stands at a critical
branch point in the kynurenine pathway.[4] ACMSD catalyzes the decarboxylation of a-amino-
B-carboxymuconate-e-semialdehyde (ACMS) to a-aminomuconate-e-semialdehyde.[4][5] In the
presence of TES-1025, this enzymatic step is blocked, leading to an accumulation of ACMS.
This accumulated ACMS then spontaneously cyclizes to form quinolinic acid, a direct precursor
for the de novo synthesis of NAD+.[4] By shunting the metabolic flux towards quinolinic acid,
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TES-1025 effectively boosts intracellular NAD+ levels.[2][4][7] This elevation in NAD+ has been
shown to enhance mitochondrial function and activate sirtuin 1 (SIRT1), a key regulator of
cellular metabolism and stress resistance.[8]

The following diagram illustrates the signaling pathway affected by TES-1025:
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Figure 1: Mechanism of TES-1025 action in the kynurenine pathway.

Quantitative Data

The following tables summarize the key quantitative data for TES-1025 from various in vitro
and in vivo studies.

Table 1: In Vitro Potency and Selectivity
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Parameter Value Species Assay Reference
ACMSD

IC50 13 nM Human ) [1]12][9]
Enzymatic Assay

Ki 0.85+0.22 nM Human Kinetic Analysis [31[4]

Table 2: In Vivo Pharmacokinetics in Male CD-1 Mice

Route of
Parameter Administrat Dose Value Unit Reference
ion
Cmax Oral 5 mg/kg 2570 ng/mL 9]
t1/2 Intravenous 0.5 mg/kg ~5.33 hours [9]
AUCO0-8h
] Oral 5 mg/kg 19,200 hng/mL [9]
(Liver)
AUCO0-8h
) Oral 5 mg/kg 36,600 hng/mL 9]
(Kidneys)

Table 3: In Vivo Efficacy in Mice
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Study Model Treatment Outcome Reference
Significantly
NAD+ Level ) 15 mg/kg/day for  increased NAD+
_ C57BL/6J Mice o o [6]
Modulation 10 days (in diet) levels in liver
extracts
Significantly
NAD+ Level ) 30 mg/kg/day for  increased NAD+
_ C57BL/6J Mice o o [6]
Modulation 10 days (in diet) levels in liver
extracts
Significantly
Enzyme Activity Mouse Kidneys 5 mg/kg (oral) reduced enzyme  [6]

activity

Experimental Protocols
ACMSD Enzymatic Assay (for IC50 Determination)

The enzymatic activity of ACMSD is determined by monitoring the decrease in absorbance

resulting from the consumption of the substrate ACMS.

Protocol:

o Areaction mixture is prepared containing the ACMSD enzyme and the test compound (e.qg.,

TES-1025) at various concentrations.

e The reaction is initiated by the addition of the substrate, ACMS.

e The initial rate of absorbance decrease is measured spectrophotometrically.

» A control reaction is performed in the absence of the ACMSD enzyme.

e The activity is calculated by subtracting the rate of the control reaction from the rate of the

enzymatic reaction.

e For IC50 determination, a serial dilution of the test compound from a DMSO stock solution is

used, maintaining a constant final DMSO concentration of 1.0% in all reaction mixtures.
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e One unit of enzyme activity is defined as the amount of enzyme that consumes 1 pumol of
ACMS per minute at 37°C.[9]

In Vivo Pharmacokinetic Study in Mice

This study aims to determine the pharmacokinetic profile of TES-1025 following intravenous
and oral administration.

Protocol:
e Animals: Male CD-1 mice are used for the study.
e Intravenous Administration:

o A cohort of mice receives an intravenous administration of TES-1025 at a target dose of
0.5 mg/kg.

o Blood samples are collected from the lateral tail vein at predetermined intervals up to 24
hours post-administration.

e Oral Administration:

o A separate cohort of mice receives an oral administration of TES-1025 at a target dose of
5 mg/kg.

o Blood, brain, and liver samples are collected at various time points up to 8 hours after
dosing.

o Sample Analysis: The concentration of TES-1025 in the collected biological samples is
quantified using an appropriate analytical method, such as LC-MS/MS.

o Pharmacokinetic Parameters: Key parameters including Cmax, t1/2, and AUC are calculated
from the concentration-time data.

The following diagram outlines the experimental workflow:
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Figure 2: Workflow for the in vivo pharmacokinetic study of TES-1025.

Structural Basis of Inhibition
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The high affinity and potency of TES-1025 for ACMSD are attributed to a network of strong
interactions within the enzyme's active site. X-ray crystallography studies have revealed the
precise binding mode.[3][4]

Key interactions include:

e The carboxyl group of TES-1025 coordinates with the catalytic Zn2+ ion and forms hydrogen
bonds with Trp191. It also interacts with Asp291 via a bridging water molecule.[6]

» The pyrimidine nitrogen engages in charge-charge interactions with the positively charged
nitrogen of Arg47.[6]

e The 2-thienyl ring fits into a hydrophobic pocket formed by Trp176, Phe46, Met180, and
Trp191.[6]

These multiple points of contact stabilize the inhibitor within the active site, leading to potent,
low-nanomolar inhibition of the enzyme.[4][6]

The following diagram illustrates the key interactions between TES-1025 and the ACMSD
active site:
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Figure 3: Key binding interactions of TES-1025 within the ACMSD active site.

Conclusion

TES-1025 is a first-in-class, potent, and selective inhibitor of ACMSD that effectively modulates
the kynurenine pathway to increase de novo NAD+ synthesis. Its well-characterized
mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy
make it a valuable research tool and a promising therapeutic candidate for a variety of
diseases linked to NAD+ depletion. Further investigation into the clinical applications of TES-
1025 is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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